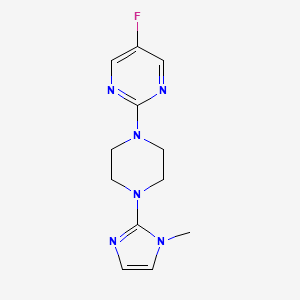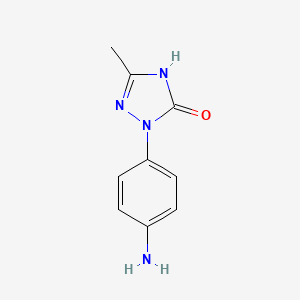
2-(4-氨基苯基)-5-甲基-2,4-二氢-3H-1,2,4-三唑-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of six carbon atoms) with an amino group (NH2) attached . The molecule also contains a 1,2,4-triazol-3-one group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements).
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods . For instance, 2-(4-Aminophenyl)benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-(4-Aminophenyl)ethylamine (APEA) has been used in the study of reductive amination with 3-deoxy-d-mannuronic acid (Kdo) and for the synthesis of new heat-resistant biopolyureas by fermentation techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 2-(4-Aminophenyl)acetic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .科学研究应用
Synthesis of Polyimides
The compound can be used in the synthesis of novel polyimides . Polyimides are of great interest for a number of applications in microelectronics, automobile, aerospace and other fields due to their good thermal stability and chemical resistance, excellent mechanical and electrical properties .
Biosensing Applications
The compound can be used in the creation of biosensors . For example, it can be used to create electrochemiluminescent (ECL) luminophores for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L −1 with a detection limit of 0.96 nmol L −1 .
CO2 and Organic Vapor Capture
The compound can be used in the synthesis of conjugated microporous polymers (CMPs), which exhibited high CO2 and organic vapor capture capacity .
Photographic Development
The compound can be used in the development of photographic film . It helps convert latent silver halides into visible metallic silver, thereby creating the desired images on photographic film .
Synthesis of High-Strength Polyimides
The compound can be used in the synthesis of heat-resistant, soluble, easy to process and high-strength polyimides . This is achieved by incorporating flexible linkage such as ether, thioether, sulfone, methylene and isopropylidene groups into polymer backbone .
Synthesis of Light-Absorbing Copolymers
The compound can be used in the synthesis of light-absorbing copolymers . These copolymers embrace intrinsic photothermal properties and have strong ultraviolet (UV), and near-infrared (NIR) absorption capabilities .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(4-aminophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-11-9(14)13(12-6)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHVTCUHDKSLBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

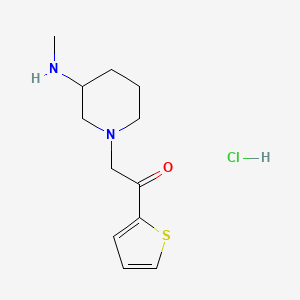
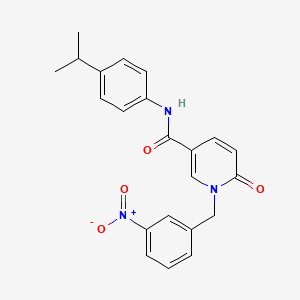
![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)
![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)

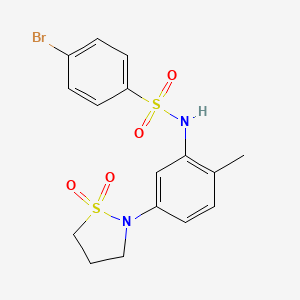
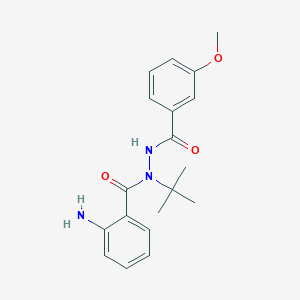

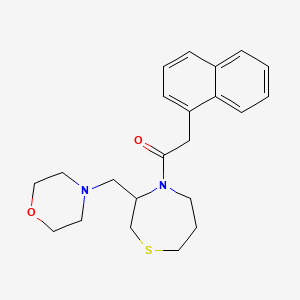
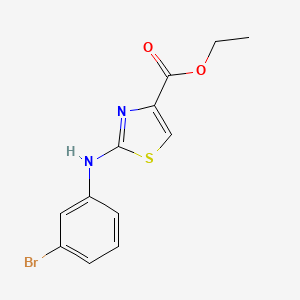
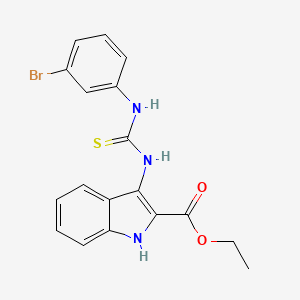
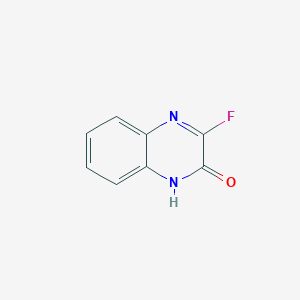
![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)
